molecular formula C19H17NO6 B2442478 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 637750-49-3

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2442478
CAS No.: 637750-49-3
M. Wt: 355.346
InChI Key: ZLSCXAGJBNATSN-UHFFFAOYSA-N
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Description

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a methoxyphenoxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction, where the chromenone core reacts with 2-methoxyphenol in the presence of a base such as potassium carbonate.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can be compared with other similar compounds, such as:

    2-(2-methoxyphenoxy)acetamide: Lacks the chromenone core, resulting in different chemical and biological properties.

    4-oxo-4H-chromen-7-yl)oxy)acetamide: Lacks the methoxyphenoxy group, leading to variations in reactivity and applications.

    2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-19(26-15-6-4-3-5-14(15)23-2)18(22)13-8-7-12(9-16(13)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCXAGJBNATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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